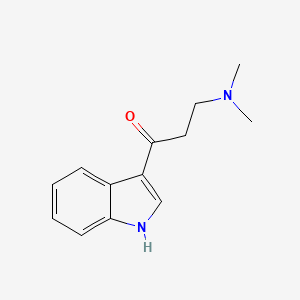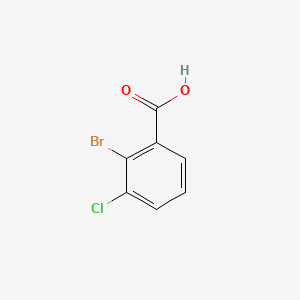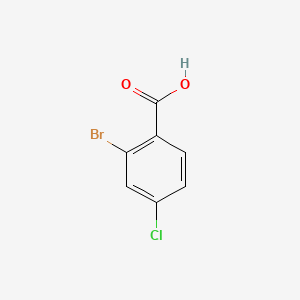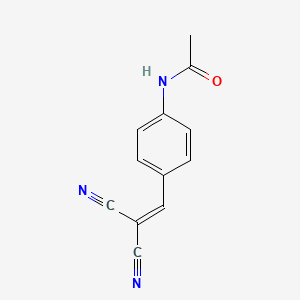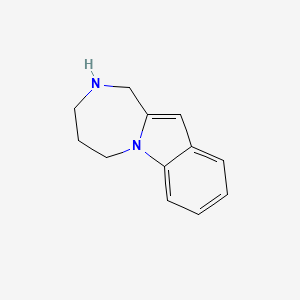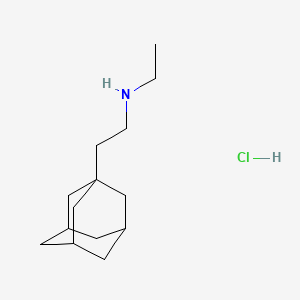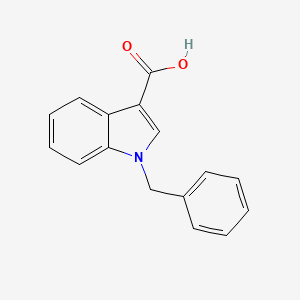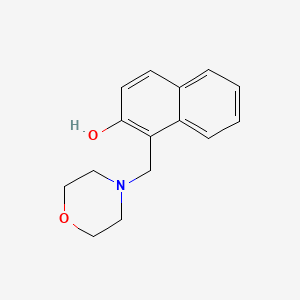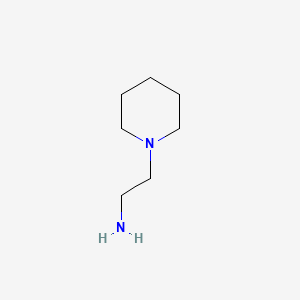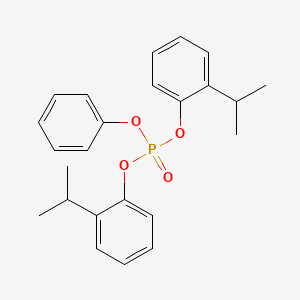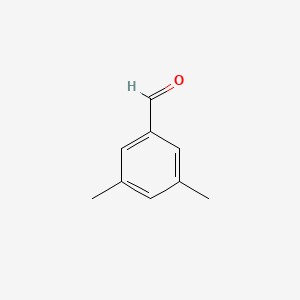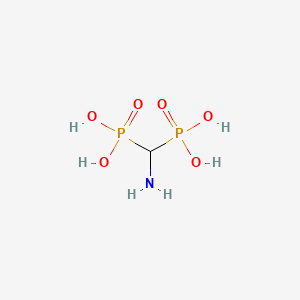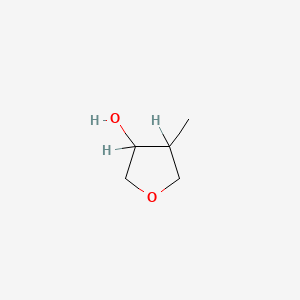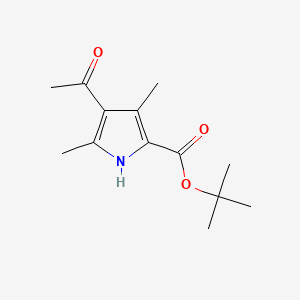
tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrrole derivatives often involves catalytic processes or reactions utilizing specific reagents to introduce or modify functional groups. For instance, the acetylation of alcohols with acetic anhydride catalyzed by 4-(dimethylamino)pyridine (DMAP) provides insights into mechanisms that could be relevant for synthesizing tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate derivatives. Such processes highlight the importance of nucleophilic attack and subsequent formation of ion pairs leading to the desired ester products (Xu et al., 2005).
Molecular Structure Analysis
Detailed molecular and solid-state structure analyses often involve X-ray diffraction, NMR, and CI mass spectroscopy, among other techniques. These methods provide crucial information on the configuration, conformations, and overall geometry of the molecule, which are essential for understanding its reactivity and interactions with other compounds. For example, the study of similar complex molecules has elucidated the formation of dimers and chains through intermolecular hydrogen bonds and π–π interactions, offering insights into the structural analysis of tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate (Tomaščiková et al., 2008).
Chemical Reactions and Properties
The compound's chemical reactivity can be inferred from studies on similar pyrrole derivatives, which undergo reactions such as Michael addition and enamine formation, leading to a variety of functionalized products. These reactions are indicative of the compound's potential versatility in synthetic applications (Schwan & Warkentin, 1987).
Applications De Recherche Scientifique
Synthesis and Structural Applications
Synthesis of Heterocyclic Compounds : tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate is used in the synthesis of various heterocyclic compounds. For example, it's involved in the synthesis of 3-Acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one, an intermediate in organic syntheses, demonstrating its utility in producing complex organic molecules (Fox & Ley, 2003).
Chiral Metacyclophane Construction : In the construction of chiral areno-bridged metacyclophanes, tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate derivatives play a significant role. These structures have potential applications in developing novel molecular architectures (Akther et al., 2018).
Catalysis and Reaction Mechanisms
- Catalysis Studies : The compound is used in studies examining the acetylation of alcohols, providing insights into reaction mechanisms and catalyst behaviors. For example, its use in the acetylation of tert-butanol with acetic anhydride offers a deeper understanding of nucleophilic catalysis pathways (Xu et al., 2005).
Organic Synthesis and Reactions
One-Pot Synthesis of Pyrans : It's instrumental in the one-pot synthesis of 2-amino-4H-pyrans, compounds with various applications, including their use as anti-cancer and antihypertensive agents (Zonouzi et al., 2006).
Formation of Substituted Pyrroles : In the formation of 5-substituted pyrroles through reactions with singlet oxygen, tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate derivatives demonstrate unique reactivity, showing its relevance in synthesizing pyrrole-based compounds (Wasserman et al., 1999).
Pharmacological and Chemical Analysis
Antioxidant Research : Its derivatives have been studied for their potential as antioxidants, showing promising results in several experiments indicating antioxidant and anti-inflammatory activities (Shinko et al., 2022).
Pharmaceutical Intermediate Synthesis : It serves as a key intermediate in the synthesis of pharmaceutical compounds like atorvastatin, an effective HMG-CoA reductase inhibitor (Rádl, 2003).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-7-10(9(3)15)8(2)14-11(7)12(16)17-13(4,5)6/h14H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUXYJVRWSTYSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70978964 | |
| Record name | tert-Butyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70978964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate | |
CAS RN |
63040-83-5 | |
| Record name | tert-Butyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063040835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 63040-83-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157282 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tert-Butyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70978964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-Butyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9S4S45L29 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Azatricyclo[4.3.1.13,8]undecane](/img/structure/B1265917.png)
